The compound {2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and biological research. It is classified as an amine derivative, characterized by the presence of a morpholine ring and a phenyl group. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
This compound is typically synthesized in laboratory settings and is available from various chemical suppliers, including BenchChem and Sigma-Aldrich. Its synthesis often involves the reaction of 2,6-dimethylmorpholine with phenylmethanamine derivatives under controlled conditions to ensure high purity and yield .
The synthesis of {2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride typically employs a two-step process involving the following:
The synthesis should be monitored using techniques such as thin-layer chromatography to ensure completion and purity. The final product can be characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry.
The molecular structure of {2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride features:
Property | Value |
---|---|
Molecular Formula | C14H22N2O·HCl |
Molecular Weight | 236.79 g/mol |
InChI Key | OYLCGJSRLTUEOC-UHFFFAOYSA-N |
SMILES | CC1CN(CC(O1)C)CC2=CC=C(C=C2)N.Cl |
The structure can be visualized using molecular modeling software for further analysis .
{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions depend significantly on the specific conditions and reagents employed.
The mechanism of action for {2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride involves its interaction with biological targets such as enzymes or receptors in cellular pathways.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in different environments and its potential applications .
{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride has diverse applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: